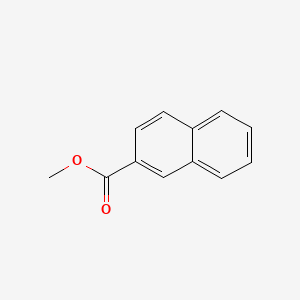

Methyl 2-naphthoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17493. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODOXLXFXNATGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179336 | |

| Record name | 2-Naphthalenecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2459-25-8 | |

| Record name | Methyl 2-naphthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2459-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-naphthoate (B1225688), an ester derivative of 2-naphthoic acid, is a significant chemical entity with applications in organic synthesis and potential relevance in medicinal chemistry. Its rigid bicyclic aromatic structure serves as a valuable scaffold in the design and synthesis of more complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of methyl 2-naphthoate, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it delves into the biological activities of related naphthalene (B1677914) derivatives, offering insights for drug development professionals.

Physicochemical Properties

This compound is a white to almost white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| CAS Number | 2459-25-8 | [2] |

| Melting Point | 75-77 °C | [3] |

| Boiling Point | 290 °C | [3] |

| Density | 1.1032 g/cm³ (estimate) | [4] |

| Solubility | Soluble in Chloroform | [4] |

| Appearance | White to Almost white powder to crystal | [1] |

| InChI Key | IODOXLXFXNATGI-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections provide an overview of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 8.56 | s | - | H-1 | [5] |

| 8.03 | dd | 8.8, 1.6 | H-3 | [5] |

| 7.97 | d | 8.0 | H-4 or H-5/H-8 | [5] |

| 7.90 | d | 8.4 | H-4 or H-5/H-8 | [5] |

| 7.63 – 7.54 | m | - | H-6, H-7 | [5] |

| 4.00 | s | - | -OCH₃ | [5] |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 167.1 | C=O | [6] |

| 135.5 | C-4a or C-8a | [6] |

| 132.5 | C-4a or C-8a | [6] |

| 130.0 | C-1 | [6] |

| 129.4 | C-4 | [6] |

| 128.3 | C-5 or C-8 | [6] |

| 128.2 | C-3 | [6] |

| 127.8 | C-5 or C-8 | [6] |

| 126.7 | C-6 or C-7 | [6] |

| 125.3 | C-6 or C-7 | [6] |

| 124.9 | C-2 | [6] |

| 52.2 | -OCH₃ | [6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of key functional groups. A general interpretation of the expected peaks is provided in Table 4.

Table 4: FTIR Spectral Data Interpretation for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| ~3050 | C-H stretch | Aromatic | [7] |

| ~2950 | C-H stretch | Methyl (-CH₃) | [7] |

| ~1720 | C=O stretch | Ester | [7] |

| ~1600, ~1475 | C=C stretch | Aromatic ring | [7] |

| ~1250 | C-O stretch | Ester | [7] |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) is expected at m/z = 186.[2]

Experimental Protocols

This section outlines key experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is via the esterification of 2-naphthoic acid. An alternative reported synthesis involves the nickel-catalyzed demethoxylation of methyl 3-methoxy-2-naphthoate.[8]

Protocol: Nickel-Catalyzed Demethoxylation of Methyl 3-methoxy-2-naphthoate [8]

-

Reaction Setup: In a nitrogen-filled glovebox, an oven-dried 100 mL pressure tube equipped with a Teflon screw-cap and a magnetic stir bar is charged with methyl 3-methoxy-2-naphthoate (1 equivalent), bis(cyclooctadiene)nickel(0) (Ni(COD)₂) (0.05 equivalents), and tricyclohexylphosphine (B42057) (PCy₃) (0.10 equivalents). Anhydrous toluene (B28343) is then added.

-

Reaction Conditions: The pressure tube is sealed and the reaction mixture is stirred at 120 °C for 17 hours.

-

Work-up: The resulting black solution is allowed to cool to room temperature and then filtered through a plug of Celite®. The filter cake is washed with ethyl acetate (B1210297).

-

Purification: The filtrate is concentrated by rotary evaporation. The residue is then purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.

Purification by Column Chromatography

Column chromatography is a standard method for the purification of this compound.

Protocol: Column Chromatography of this compound

-

Stationary Phase: Silica gel (230-400 mesh) is typically used.

-

Eluent System: A non-polar/polar solvent system is employed for elution. A common starting point is a mixture of hexanes and ethyl acetate. For this compound, a low polarity eluent such as 99:1 hexanes/ethyl acetate can be used, with the polarity gradually increased to 97:3 and then 95:5 hexanes/ethyl acetate to elute the product.[8]

-

Procedure:

-

A slurry of silica gel in the initial eluent is prepared and packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried powder is loaded onto the top of the column.

-

Elution is carried out with the chosen solvent system, collecting fractions.

-

The fractions are monitored by thin-layer chromatography (TLC).

-

Pure fractions containing the product are combined and the solvent is removed under reduced pressure.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the identity of this compound.

Protocol: GC-MS Analysis of this compound

-

GC Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS or DB-5MS), is suitable.[9]

-

Injector Temperature: 250 °C.[10]

-

Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, followed by a ramp of 40 °C/minute up to 250 °C, and a final hold for 3 minutes.[8]

-

Carrier Gas: Helium.[9]

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative analysis of this compound.

Protocol: HPLC Analysis of this compound

-

Column: A C18 reversed-phase column is a common choice for the analysis of naphthalene derivatives.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. A gradient elution may be necessary to separate impurities.[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[11]

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.[11]

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, derivatives of naphthoic acid have shown significant anti-inflammatory properties. This information is particularly relevant for drug development professionals exploring naphthalene-based scaffolds.

Anti-inflammatory Activity of Naphthoic Acid Derivatives

Certain this compound derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory mechanism of some naphthoic acid derivatives involves the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] These pathways are central to the inflammatory response.

-

NF-κB Pathway: This pathway plays a crucial role in regulating the expression of genes involved in inflammation. Inhibition of this pathway by naphthoic acid derivatives leads to a reduction in the production of pro-inflammatory cytokines.

-

MAPK Pathway: The MAPK family of proteins, including p38 and JNK, are involved in cellular stress responses and inflammation. Suppression of their activation by naphthoic acid derivatives contributes to the overall anti-inflammatory effect.

Experimental Workflow for Assessing Anti-inflammatory Activity

A typical workflow to evaluate the anti-inflammatory potential of a compound like a this compound derivative is depicted below.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.

Signaling Pathway Diagram

The inhibitory effect of certain naphthoic acid derivatives on the NF-κB and MAPK signaling pathways is illustrated in the following diagram.

Caption: Inhibition of NF-κB and MAPK signaling pathways by naphthoic acid derivatives.

Conclusion

This compound is a well-characterized compound with a solid foundation of physicochemical and spectroscopic data. The provided experimental protocols for its synthesis, purification, and analysis offer a practical guide for laboratory work. Furthermore, the exploration of the biological activities of related naphthoic acid derivatives, particularly their anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, highlights the potential of this chemical scaffold in drug discovery and development. This technical guide serves as a valuable resource for researchers and scientists working with this compound and related compounds.

References

- 1. nacalai.com [nacalai.com]

- 2. This compound | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 6-HYDROXY-2-NAPHTHOATE(17295-11-3) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ejournal.upi.edu [ejournal.upi.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-naphthoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-naphthoate (B1225688) is a significant chemical intermediate, finding applications in the synthesis of fragrances, polymers, and pharmaceutical compounds. Its naphthalene (B1677914) core is a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to methyl 2-naphthoate, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The methods discussed include the Fischer-Speier esterification, synthesis via 2-naphthoyl chloride, and methylation using diazomethane (B1218177) and other agents, offering researchers a detailed resource for selecting and implementing the most suitable synthetic strategy.

Introduction

This compound (CAS 2459-25-8) is an ester derivative of 2-naphthoic acid.[1][2] The molecule features a naphthalene ring system, a bicyclic aromatic hydrocarbon, with a methoxycarbonyl group at the 2-position.[2] This structure serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and advanced materials.[3] The predictable reactivity of its functional groups allows for diverse chemical transformations. This guide details the most common and effective methods for its synthesis, providing the technical depth required for laboratory application.

Physicochemical Properties of this compound:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂ | [2][4] |

| Molecular Weight | 186.21 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Melting Point | 75-77 °C | [2][5] |

| Boiling Point | 290 °C |[2][4] |

Primary Synthetic Methodologies

The synthesis of this compound can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as starting material availability, required purity, scale, and safety considerations. The three principal routes are:

-

Fischer-Speier Esterification: The acid-catalyzed reaction of 2-naphthoic acid with methanol (B129727).

-

From 2-Naphthoyl Chloride: A two-step process involving the conversion of 2-naphthoic acid to its acyl chloride, followed by reaction with methanol.

-

Methylation with Diazomethane: The reaction of 2-naphthoic acid with diazomethane, known for its mild conditions and high yield.

Each of these core methods is explored in detail in the following sections.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for preparing esters from carboxylic acids and alcohols.[6] The reaction is acid-catalyzed and reversible, typically requiring an excess of the alcohol to drive the equilibrium toward the product side, in accordance with Le Chatelier's Principle.[7][8]

Reaction Scheme & Mechanism

The overall reaction involves heating a solution of 2-naphthoic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][9]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6][8]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[8]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This protocol is a representative procedure based on the esterification of naphthoic acid derivatives.[10]

Materials:

-

6-Bromo-2-naphthalenecarboxylic acid (or 2-naphthoic acid)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-naphthoic acid in an excess of anhydrous methanol (e.g., 10 mmol of acid in 20 mL of methanol).[10] Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL for a 10 mmol scale reaction).[10]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] Typically, the reaction is refluxed overnight or until TLC indicates complete consumption of the starting material.[10]

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the acid catalyst until the pH is neutral.[10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[10]

-

Washing: Wash the combined organic layers sequentially with water and then with brine.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[10]

-

Purification: The crude product can be purified by recrystallization if necessary.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Fischer esterification of naphthoic acid and its derivatives.

| Substrate | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 6-Bromo-2-naphthalenecarboxylic acid | H₂SO₄ | Methanol | Reflux | Overnight | 100% | [10] |

| 2,6-Naphthalenedicarboxylic acid | H₂SO₄ | Methanol | Reflux | 24 hours | 89% | [3] |

| Benzoic Acid | H₂SO₄ | Methanol | 65 °C | - | 90% | [9] |

Experimental Workflow

Caption: General workflow for synthesis and purification.

Method 2: Synthesis from 2-Naphthoyl Chloride

This method involves the conversion of 2-naphthoic acid into the more reactive 2-naphthoyl chloride, which then readily reacts with methanol to form the ester. This approach avoids the equilibrium limitations of the Fischer esterification.

Reaction Scheme & Mechanism

Step 1: Formation of 2-Naphthoyl Chloride 2-Naphthoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Step 2: Esterification The resulting 2-naphthoyl chloride is reacted with methanol. This is a nucleophilic acyl substitution reaction where methanol attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group.[11]

Caption: Mechanism of esterification via acyl chloride.

Experimental Protocol

Part A: Synthesis of 2-Naphthoyl Chloride [12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (connected to a gas trap for HCl and SO₂), add 2-naphthoic acid (e.g., 11.6 mmol).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 15 mL).

-

Reflux: Heat the solution to reflux for 4 hours.

-

Isolation: After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-naphthoyl chloride, which can often be used in the next step without further purification. A 100% crude yield is reported for this step.[12]

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-naphthoyl chloride in a suitable dry solvent (e.g., dichloromethane (B109758) or THF) in a flask under an inert atmosphere.

-

Methanol Addition: Cool the solution in an ice bath and add anhydrous methanol dropwise. A base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl formed during the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work-up: Wash the reaction mixture with water, dilute aqueous acid (e.g., HCl), and then a saturated sodium bicarbonate solution to remove the base and any unreacted starting materials.

-

Isolation: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to yield the product. Purify by recrystallization or chromatography as needed.

Quantitative Data

| Step | Reactants | Reagents | Time | Yield | Reference |

| Acyl Chloride Formation | 2-Naphthoic Acid | SOCl₂ | 4 hours | 100% (crude) | [12] |

| Esterification | 2-Naphthoyl Chloride, Methanol | - | - | High (typically) | [11] |

Method 3: Methylation with Diazomethane

Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters.[13][14] The reaction is high-yielding, and the only byproduct is nitrogen gas.[13] However, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized equipment and extreme caution.[14][15]

Reaction Scheme & Mechanism

The reaction proceeds via a two-step mechanism:

-

Acid-Base Reaction: The carboxylic acid protonates the diazomethane, which acts as a base.[13][16]

-

Sₙ2 Reaction: The resulting carboxylate anion acts as a nucleophile and attacks the methyl group of the protonated diazomethane (a methyldiazonium ion) in an Sₙ2 reaction.[13][16] This displaces molecular nitrogen (N₂), an excellent leaving group.[13]

Caption: Mechanism for methylation with diazomethane.

Experimental Protocol

WARNING: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including glassware with flame-polished joints.

Diazomethane is typically generated in situ from a precursor like N-methyl-N-nitrosourea (MNU) or Diazald® and used immediately.[15][17]

Procedure:

-

Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald® and KOH).

-

Reaction: Dissolve 2-naphthoic acid in a suitable solvent like diethyl ether or methanol. Cool the solution in an ice bath (0 °C).

-

Addition: Slowly add the ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating the consumption of all carboxylic acid. Vigorous bubbling (N₂ evolution) will be observed.

-

Quenching: Allow the reaction to stir for a few minutes after the addition is complete. Quench any excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.

-

Isolation: The work-up is minimal. The reaction mixture can be concentrated under reduced pressure to yield the methyl ester, which is often pure enough for subsequent use.[13]

Quantitative Data

Reactions with diazomethane are generally quantitative or near-quantitative, with yields often exceeding 98%.[17] The clean nature of the reaction often obviates the need for extensive purification.[13]

Comparison of Synthesis Methods

| Feature | Fischer Esterification | Acyl Chloride Method | Diazomethane Method |

| Starting Material | 2-Naphthoic Acid | 2-Naphthoic Acid | 2-Naphthoic Acid |

| Key Reagents | Methanol, H₂SO₄ | SOCl₂, Methanol | Diazomethane (from precursor) |

| Reaction Conditions | High Temperature (Reflux) | Mild to Reflux | Low Temperature (0 °C) |

| Yield | Good to Excellent (80-100%)[10] | Excellent (>90%) | Near Quantitative (>95%)[17] |

| Byproducts | Water | HCl, SO₂ | N₂ gas |

| Advantages | Inexpensive reagents, simple setup | High reactivity, not equilibrium-limited | Extremely mild, high yield, simple work-up[13] |

| Disadvantages | Reversible, requires excess alcohol, can be slow | Two steps, corrosive/toxic reagents | Extremely toxic and explosive reagent |

| Best For | Large-scale, cost-sensitive synthesis | Substrates sensitive to strong acid/heat | Small-scale, acid-sensitive substrates, high purity needed |

Conclusion

The synthesis of this compound can be achieved through several reliable methods, each with distinct advantages and disadvantages. The Fischer-Speier esterification stands out as a robust, cost-effective, and scalable method suitable for general applications. For substrates that are sensitive to the harsh conditions of Fischer esterification, the acyl chloride method provides a high-yielding alternative. Finally, while the diazomethane method offers unparalleled mildness and purity, its use is severely restricted by the extreme hazards associated with the reagent and should only be considered when other methods are unsuitable and appropriate safety infrastructure is in place. The choice of synthetic route should be carefully evaluated based on the specific requirements of the research or development project.

References

- 1. This compound | 2459-25-8 [amp.chemicalbook.com]

- 2. This compound 97 2459-25-8 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-萘甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. cerritos.edu [cerritos.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. e3s-conferences.org [e3s-conferences.org]

An In-depth Spectroscopic Analysis of Methyl 2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 2-naphthoate (B1225688), a key intermediate in various synthetic applications. The following sections detail its characteristic spectroscopic signatures, providing a valuable resource for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The identity and purity of methyl 2-naphthoate can be confirmed through a combination of spectroscopic techniques. The key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are summarized below for ease of reference and comparison.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl group) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-1 |

| ~8.05 | d | 1H | H-8 |

| ~7.95 | d | 1H | H-4 |

| ~7.90 | d | 1H | H-5 |

| ~7.60 - 7.50 | m | 2H | H-6, H-7 |

| ~7.55 | dd | 1H | H-3 |

| ~3.95 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (ester carbonyl) |

| ~135.5 | C-4a |

| ~132.5 | C-8a |

| ~131.0 | C-1 |

| ~129.5 | C-8 |

| ~129.0 | C-4 |

| ~128.0 | C-5 |

| ~127.5 | C-7 |

| ~126.5 | C-6 |

| ~125.0 | C-3 |

| ~124.5 | C-2 |

| ~52.0 | -OCH₃ |

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 155 | High | [M - OCH₃]⁺ |

| 127 | High | [M - COOCH₃]⁺ |

| 102 | Medium | [C₈H₆]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound is the Fischer esterification of 2-naphthoic acid.

Materials:

-

2-naphthoic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

A solution of 2-naphthoic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (typically a few drops) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in an organic solvent such as diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification is typically achieved by recrystallization or column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The data is acquired at room temperature and processed using appropriate software.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Methyl 2-naphthoate solubility in different solvents

An In-depth Technical Guide on the Solubility of Methyl 2-naphthoate (B1225688) in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-naphthoate, an ester of 2-naphthoic acid, is a chemical compound with applications in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including available qualitative data, quantitative data for analogous compounds, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 75-77 °C |

| Boiling Point | 290 °C |

| Appearance | White to off-white crystalline powder |

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

Due to the limited specific data, the solubility of structurally similar compounds, such as the parent carboxylic acid (2-naphthoic acid) and the corresponding hydrocarbon (2-methylnaphthalene), can provide valuable insights into the expected solubility profile of this compound.

Quantitative Solubility of Analogous Compounds

The following tables summarize the available quantitative solubility data for 2-naphthoic acid and 2-methylnaphthalene (B46627) in various solvents. This information can serve as a useful proxy for estimating the solubility of this compound.

Table 2: Quantitative Solubility of 2-Naphthoic Acid

| Solvent | Temperature (°C) | Solubility | Reference |

| Methanol | Not Specified | 1 g / 10 mL | [2][3] |

| Diethyl Ether | Not Specified | Soluble | [2][3] |

| Hot Water | Not Specified | Slightly Soluble | [2][3] |

Table 3: Quantitative Solubility of 2-Methylnaphthalene

| Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Water | 25 | 24.6 | [4] |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound. The following is a detailed methodology that can be adapted for this compound.

Gravimetric Method

This is a straightforward and widely used method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved solid.

-

Solvent Evaporation: Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it. The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent withdrawn (L))

Analytical Method (e.g., using UV-Vis Spectroscopy or HPLC)

This method is suitable for compounds with a chromophore and can be more sensitive than the gravimetric method.

Materials:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method.

-

Sample Withdrawal and Filtration: Follow step 4 of the gravimetric method.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound or by a validated HPLC method.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application based on the desired solubility of this compound.

Caption: A logical workflow for solvent selection based on solubility requirements.

Conclusion

While direct quantitative solubility data for this compound is scarce, this technical guide provides a framework for understanding its likely solubility behavior based on qualitative information and data from analogous compounds. The detailed experimental protocols offer a robust methodology for researchers to determine the precise solubility of this compound in various solvents, enabling its effective application in research and development. The provided workflow for solvent selection further aids in making informed decisions for specific formulation and process development needs.

References

An In-Depth Technical Guide to the Quantum Yield of Methyl 2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter in photochemistry and is defined as the ratio of photons emitted through fluorescence to the number of photons absorbed.[1] In essence, it quantifies the efficiency of the fluorescence process. When a molecule absorbs a photon, it is promoted to an electronically excited state. From this excited state, it can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) to the ground singlet state (S₀), typically a rapid process.

-

Internal Conversion (IC): Non-radiative decay between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[1]

-

Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground singlet state (S₀), a much slower process than fluorescence.

The sum of the quantum yields for all deactivation processes from the excited singlet state must equal one:

ΦF + ΦIC + ΦISC = 1

where ΦF is the fluorescence quantum yield, ΦIC is the internal conversion quantum yield, and ΦISC is the intersystem crossing quantum yield.

Photophysical Processes of Naphthalene (B1677914) Derivatives

Naphthalene and its derivatives are well-studied aromatic hydrocarbons known for their characteristic fluorescence and phosphorescence.[2] The photophysical properties of these molecules are dictated by the transitions between their electronic energy levels, which can be visualized using a Jablonski diagram.[3][4]

// Transitions S0 -> S1 [label="Absorption", color="#4285F4", fontcolor="#4285F4", style=solid, arrowhead=vee]; S1 -> S0 [label="Fluorescence", color="#34A853", fontcolor="#34A853", style=solid, arrowhead=vee, pos="e,0.5,0.5 s,-0.5,0.5"]; S1 -> T1 [label="Intersystem Crossing (ISC)", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee]; T1 -> S0 [label="Phosphorescence", color="#FBBC05", fontcolor="#FBBC05", style=solid, arrowhead=vee, pos="e,3.5,0.5 s,2.5,0.5"]; S1 -> S0 [label="Internal Conversion (IC)", color="#5F6368", fontcolor="#5F6368", style=dashed, arrowhead=vee, constraint=false, pos="e,-0.8,1.5 s,0.8,1.5"]; S2 -> S1 [label="Internal Conversion", color="#5F6368", fontcolor="#5F6368", style=dashed, arrowhead=vee]; } }

Upon absorption of a photon, a molecule like methyl 2-naphthoate (B1225688) is excited from its ground singlet state (S₀) to a higher excited singlet state (e.g., S₁ or S₂). It then rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state. From the S₁ state, it can either fluoresce back to the S₀ state, undergo internal conversion, or undergo intersystem crossing to the T₁ triplet state. Molecules in the T₁ state can then phosphoresce back to the S₀ state or return non-radiatively.

Quantitative Data for Naphthalene Derivatives

As previously stated, specific, experimentally determined quantum yield values for methyl 2-naphthoate are not readily found in the peer-reviewed literature. However, data for closely related naphthalene compounds can provide valuable insights into the expected photophysical behavior. The following table summarizes representative quantum yield data for naphthalene and some of its derivatives. It is crucial to note that these values are highly dependent on the solvent and temperature.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Phosphorescence Quantum Yield (ΦP) | Intersystem Crossing Quantum Yield (ΦISC) |

| Naphthalene | Cyclohexane | 0.23 | 0.05 | 0.40 |

| 1-Methylnaphthalene | Ethanol | 0.21 | 0.14 | 0.61 |

| 2-Methylnaphthalene | Heptane | 0.29 | 0.08 | 0.55 |

| Methyl 1-naphthoate | Ethanol | 0.04 | - | - |

Note: The data presented in this table is compiled from various sources and should be considered illustrative. The absence of a value is indicated by "-".

Experimental Protocols for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1][5]

Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a sample (this compound) relative to a standard of known quantum yield.

Materials and Equipment:

-

Fluorometer (spectrofluorometer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

-

This compound

Experimental Workflow:

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of both the sample (this compound) and the quantum yield standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

It is critical to use the same excitation wavelength, slit widths, and other instrumental parameters for all measurements.[6]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient, Grad) of the resulting straight lines for both the sample (GradS) and the standard (GradStd).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (ΦS) can be calculated using the following equation:[1]

ΦS = ΦStd * (GradS / GradStd) * (ηS² / ηStd²)

where:

-

ΦStd is the quantum yield of the standard.

-

GradS and GradStd are the gradients of the plots for the sample and standard, respectively.

-

ηS and ηStd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

-

Phosphorescence Quantum Yield Measurement

The determination of phosphorescence quantum yield (ΦP) is more complex due to the long lifetime of the triplet state, which makes it susceptible to quenching by oxygen and other impurities. Measurements are often performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize these effects. The comparative method can also be adapted for phosphorescence measurements using a standard with a known phosphorescence quantum yield.

Intersystem Crossing Quantum Yield Calculation

The intersystem crossing quantum yield (ΦISC) is typically not measured directly but is often calculated from the fluorescence quantum yield and the fluorescence lifetime (τF) if the rates of the competing processes are known. The relationship is given by:

ΦISC = kISC * τF

where kISC is the rate constant for intersystem crossing. Alternatively, ΦISC can be estimated using transient absorption spectroscopy to monitor the formation of the triplet state.[7]

Signaling Pathways and Logical Relationships

The photophysical processes occurring in this compound can be represented as a series of competing kinetic pathways.

The quantum yield of each process is determined by the relative rates of these deactivation pathways. For example, the fluorescence quantum yield is given by:

ΦF = kF / (kF + kIC + kISC)

where kF, kIC, and kISC are the rate constants for fluorescence, internal conversion, and intersystem crossing, respectively.

Conclusion

While direct experimental data on the quantum yield of this compound remains elusive, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By understanding the fundamental photophysical processes and employing the comparative method with appropriate standards, researchers can accurately measure the fluorescence quantum yield. The illustrative data from related naphthalene derivatives serves as a useful benchmark for such studies. The provided diagrams of the Jablonski energy levels, experimental workflow, and deactivation pathways offer a clear visual representation of the concepts discussed, aiding in the design and interpretation of photophysical experiments for this compound and other similar compounds. This knowledge is essential for the rational design of molecules with specific photophysical properties for applications in drug development, bio-imaging, and materials science.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Crystalline Architecture of Methyl 2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of methyl 2-naphthoate (B1225688), a key intermediate in organic synthesis and drug development. While a complete, publicly available crystal structure determination for methyl 2-naphthoate is not readily found in the surveyed literature, this document outlines the essential experimental protocols and presents crystallographic data from a closely related analogue, methyl 1-bromo-2-naphthoate, to offer valuable structural insights. The methodologies and expected structural parameters detailed herein serve as a robust framework for researchers undertaking the crystallographic analysis of this and similar naphthalene (B1677914) derivatives.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminates in the analysis of X-ray diffraction data.

Synthesis of this compound

A representative method for the synthesis of this compound involves the esterification of 2-naphthoic acid. A typical procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-naphthoic acid is dissolved in an excess of methanol (B129727).

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent, such as diethyl ether, and washed successively with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography to obtain a high-purity sample suitable for crystal growth.

Single Crystal Growth

The growth of single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis. A common and effective method for growing crystals of organic compounds like this compound is slow evaporation:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Chloroform has been shown to be effective for similar naphthoate derivatives.[1]

-

Solution Preparation: A saturated or near-saturated solution of the purified this compound is prepared at room temperature.

-

Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the formation of well-ordered crystals. The vessel should be left in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis

The final stage involves the analysis of the grown crystals using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded as the crystal is rotated. Data collection is typically performed at a controlled temperature, often low temperatures (e.g., 100 K or 298 K), to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the crystal system. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation: Crystallographic Data for Methyl 1-bromo-2-naphthoate

The following tables summarize the crystallographic data for methyl 1-bromo-2-naphthoate, which serves as a valuable proxy for understanding the expected crystal structure of this compound.[1]

Table 1: Crystal Data and Structure Refinement for Methyl 1-bromo-2-naphthoate [1]

| Parameter | Value |

| Empirical formula | C₁₂H₉BrO₂ |

| Formula weight | 265.10 g/mol |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 9.3614(19) Å |

| b | 9.3014(19) Å |

| c | 12.069(2) Å |

| α | 90° |

| β | 93.66(3)° |

| γ | 90° |

| Volume | 1048.7(4) ų |

| Z | 4 |

| Density (calculated) | 1.679 Mg/m³ |

| Absorption coefficient | 3.89 mm⁻¹ |

| F(000) | 528 |

| Data collection | |

| Reflections collected | 10520 |

| Independent reflections | 2400 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.052 |

| wR(F²) | 0.127 |

| Goodness-of-fit on F² | 1.06 |

Visualizations

Visual representations are crucial for understanding complex relationships and workflows in structural analysis.

Experimental Workflow

The following diagram illustrates the key stages in the crystal structure determination of this compound.

References

Methyl 2-Naphthoate: A Versatile Starting Material for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-naphthoate (B1225688), a naphthalene-based ester, serves as a crucial and versatile starting material in the landscape of organic synthesis. Its rigid, aromatic structure and reactive ester functionality make it a valuable building block for the construction of a diverse array of complex molecules, ranging from pharmaceuticals and bioactive compounds to advanced functional materials such as liquid crystals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of methyl 2-naphthoate, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-77 °C[1] |

| Boiling Point | 290 °C[1] |

| CAS Number | 2459-25-8 |

| ¹H NMR (CDCl₃, ppm) | δ 8.45 (s, 1H), 8.00 (d, J=8.6 Hz, 1H), 7.92 (d, J=8.0 Hz, 1H), 7.87 (d, J=8.6 Hz, 1H), 7.60-7.50 (m, 2H), 3.98 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 167.2, 135.6, 132.5, 129.8, 129.4, 128.2, 127.8, 126.7, 125.2, 52.3 |

| IR (KBr, cm⁻¹) | 3060, 2950, 1720 (C=O), 1250 (C-O) |

| Mass Spectrum (EI) | m/z (%): 186 (M+, 100), 155 (M+-OCH₃, 80), 127 (M+-COOCH₃, 60) |

Synthesis of this compound

This compound is readily prepared from commercially available 2-naphthoic acid via Fischer esterification.

Experimental Protocol: Fischer Esterification of 2-Naphthoic Acid

Materials:

-

2-Naphthoic acid

-

Methanol (B129727) (anhydrous)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 2-naphthoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3 drops per gram of acid) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate).

Quantitative Data:

| Starting Material | Product | Yield | Purity |

|---|

| 2-Naphthoic acid | this compound | >95% | >98% |

Key Reactions of this compound

The ester functionality and the aromatic naphthalene (B1677914) core of this compound allow for a variety of chemical transformations, making it a versatile intermediate.

Hydrolysis to 2-Naphthoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often employed to enable further synthetic modifications or to yield the final bioactive molecule.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (B95107) (THF)

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

-

Add NaOH or LiOH (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-naphthoic acid.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Quantitative Data:

| Starting Material | Product | Yield |

|---|

| this compound | 2-Naphthoic acid| >98% |

Reduction to 2-(Hydroxymethyl)naphthalene

Reduction of the ester group provides access to the corresponding primary alcohol, a key intermediate for the synthesis of ligands, and other functional molecules.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-(hydroxymethyl)naphthalene.

Quantitative Data:

| Starting Material | Product | Yield |

|---|

| this compound | 2-(Hydroxymethyl)naphthalene | >95% |

Application in Multi-Step Synthesis

This compound and its derivatives are pivotal starting materials in the synthesis of complex organic molecules. A notable example is the synthesis of precursors for the drug Naftopidil (B1677906) and for liquid crystals. The following section details a synthetic sequence starting from a derivative of this compound.

Synthesis of a Key Intermediate for Naftopidil and Liquid Crystals: Methyl 6-hydroxy-2-naphthoate

Methyl 6-hydroxy-2-naphthoate is a bifunctional molecule that serves as a precursor for various pharmaceuticals and liquid crystals.[2] It can be synthesized from 6-hydroxy-2-naphthoic acid.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 6-hydroxy-2-naphthoic acid (5.0 g) in methanol (125 mL).

-

Carefully add 6 drops of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 36 hours. Monitor the reaction progress by TLC.

-

After completion, allow the solution to cool and then concentrate it to dryness using a rotary evaporator.

-

Dissolve the solid residue in 200 mL of ether.

-

Transfer the ether solution to a separatory funnel and wash successively with 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization from ether to afford a white solid.[2]

Quantitative Data:

| Starting Material | Product | Yield | Purity |

|---|

| 6-Hydroxy-2-naphthoic acid | Methyl 6-hydroxy-2-naphthoate | 85.5% (4.6 g) | Sufficiently pure for subsequent reactions |

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Naphthoates

Brominated derivatives of this compound, such as methyl 6-bromo-2-naphthoate, are versatile substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in constructing complex biaryl and alkynyl-aryl structures found in many pharmaceuticals and functional materials.

Materials:

-

Methyl 6-bromo-2-naphthoate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

To an oven-dried reaction vessel, add methyl 6-bromo-2-naphthoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Example):

| Starting Materials | Product | Yield |

|---|

| Methyl 6-bromo-2-naphthoate, Phenylboronic acid | Methyl 6-phenyl-2-naphthoate | 70-95% |

Signaling Pathway and Biological Activity of Naftopidil

Naftopidil, a drug used for the treatment of benign prostatic hyperplasia (BPH), can be synthesized from precursors derived from the naphthoic acid scaffold. Its mechanism of action involves the antagonism of α1-adrenergic receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck.[1] Furthermore, naftopidil has been shown to inhibit TGF-β signaling, which may contribute to its therapeutic effects and potential anti-cancer properties.[3][4]

Caption: Signaling pathway of Naftopidil.

The diagram above illustrates the dual mechanism of action of Naftopidil. It acts as an antagonist at α1-adrenergic receptors, thereby inhibiting norepinephrine-induced smooth muscle contraction. Additionally, it interferes with the TGF-β signaling pathway, which is implicated in cell growth and proliferation, and can induce apoptosis and cell cycle arrest in certain cancer cells.[3][4][5]

Conclusion

This compound is a readily accessible and highly versatile starting material in organic synthesis. Its utility is demonstrated in a wide range of transformations, from fundamental reactions like hydrolysis and reduction to more complex, transition-metal-catalyzed cross-coupling reactions. These reactions provide access to a rich variety of substituted naphthalene derivatives that are key intermediates in the synthesis of pharmaceuticals, such as Naftopidil, and advanced materials like liquid crystals. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their scientific endeavors.

References

- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 2-naphthoate

An In-depth Technical Guide to Methyl 2-naphthoate (B1225688): Physicochemical Properties and Synthetic Methodologies

Introduction

Methyl 2-naphthoate, an ester derivative of 2-naphthoic acid, is a significant compound in organic synthesis and serves as a precursor for various more complex molecules.[1] Its rigid bicyclic aromatic structure is a key feature in the development of materials with specific optical and electronic properties and in the design of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Physical Properties

The quantitative physical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Melting Point | 75-77 °C | [4][5] |

| Boiling Point | 290 °C | [4][5] |

| Density | 1.153 g/cm³ | [4] |

| Appearance | White to Almost white powder to crystal | [1] |

Chemical Identifiers

The chemical identifiers for this compound are provided in Table 2 for unambiguous identification.

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl naphthalene-2-carboxylate | [2] |

| Synonyms | Methyl 2-naphthalenecarboxylate, 2-Naphthoic acid methyl ester | [1][2] |

| CAS Number | 2459-25-8 | |

| InChI | 1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| InChIKey | IODOXLXFXNATGI-UHFFFAOYSA-N | |

| SMILES String | COC(=O)c1ccc2ccccc2c1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are summarized in Table 3.

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available from Sigma-Aldrich. | [2] |

| ¹³C NMR | Spectra available, with chemical shifts reported in Acetone-d6. | [6][7] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center provides spectral data. | [2] |

| Infrared (IR) Spectroscopy | FTIR spectra available from Bio-Rad Laboratories, Inc. and Alfa Aesar. | [2] |

| Raman Spectroscopy | FT-Raman spectra available from Bio-Rad Laboratories, Inc. and Alfa Aesar. | [2] |

Synthesis and Reactivity

This compound can be synthesized through several routes, most commonly via the esterification of 2-naphthoic acid.

Experimental Protocol: Fischer Esterification of 2-Naphthoic Acid

This protocol describes the synthesis of this compound from 2-naphthoic acid and methanol (B129727) using an acid catalyst. This method is analogous to the synthesis of methyl 6-bromo-2-naphthoate from its corresponding carboxylic acid.[8]

Materials:

-

2-Naphthoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated aqueous Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Saturated aqueous Sodium Chloride (brine)

Procedure:

-

To a dry round-bottom flask, add 2-naphthoic acid and an excess of anhydrous methanol to dissolve the starting material.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutralized.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to obtain a white solid.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CAS#:2459-25-8 | Chemsrc [chemsrc.com]

- 5. 2-ナフトエ酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-naphthoate (CAS: 2459-25-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-naphthoate (B1225688), with the Chemical Abstracts Service (CAS) registry number 2459-25-8, is an organic compound that serves as a key intermediate in various synthetic processes.[1] Its naphthalene (B1677914) core provides a scaffold for the development of more complex molecules, making it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and a representative synthetic protocol for Methyl 2-naphthoate.